1,4,5,8-Anthracenetetrol

Organic Electronics π-Conjugated Polymers Regioselective Oxidation

1,4,5,8-Anthracenetetrol (anthracene-1,4,5,8-tetrol) is a polyhydroxylated anthracene derivative bearing four hydroxyl groups at the 1, 4, 5, and 8 positions of the anthracene core. This substitution pattern distinguishes it from regioisomeric tetrols such as 1,4,9,10-anthracenetetrol (CAS 476-60-8) and imparts a specific redox and coordination chemistry profile.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 62607-63-0
Cat. No. B3054965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Anthracenetetrol
CAS62607-63-0
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C3C(=CC=C(C3=CC2=C1O)O)O)O
InChIInChI=1S/C14H10O4/c15-11-1-2-12(16)8-6-10-9(5-7(8)11)13(17)3-4-14(10)18/h1-6,15-18H
InChIKeyUDHRJOZZFCCAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,8-Anthracenetetrol (CAS 62607-63-0): A Polyhydroxylated Anthracene Building Block for Conjugated Materials and API Intermediates


1,4,5,8-Anthracenetetrol (anthracene-1,4,5,8-tetrol) is a polyhydroxylated anthracene derivative bearing four hydroxyl groups at the 1, 4, 5, and 8 positions of the anthracene core [1]. This substitution pattern distinguishes it from regioisomeric tetrols such as 1,4,9,10-anthracenetetrol (CAS 476-60-8) and imparts a specific redox and coordination chemistry profile. The compound serves as a critical synthetic intermediate in the preparation of π-conjugated small molecules, polymers [2], and the clinical anticancer drug mitoxantrone [3]. Despite its structural simplicity, the compound has historically been challenging to synthesize in high purity and yield, which has limited its widespread study; recent advances in synthetic methodology have begun to address these limitations [2].

Why 1,4,5,8-Anthracenetetrol Cannot Be Replaced by Generic Hydroxyanthracenes in Critical Synthetic Sequences


In-class compounds such as 1,4-dihydroxyanthracene or 1,4,9,10-anthracenetetrol may appear structurally similar but exhibit fundamentally different electronic and steric properties due to the number and positioning of hydroxyl substituents. The 1,4,5,8-substitution pattern is essential for the regioselective oxidative conversion to the corresponding 1,4,5,8-anthracenetetrone, a compound that itself possesses a sought-after planar crystal structure distinct from other anthracenetetrone isomers [1]. Additionally, this specific pattern is required for the correct functionalization toward the mitoxantrone scaffold, as the 5,8-hydroxyl groups on the anthracenedione chromophore directly interact with the DNA double helix [2]. Substitution with isomerically or stoichiometrically different hydroxyanthracenes leads to different synthetic outcomes, altered downstream reactivity, or inactive pharmaceutical intermediates, making generic replacement unreliable in multi-step research and industrial applications [3].

Quantitative Differentiation Evidence for 1,4,5,8-Anthracenetetrol Against Closest Structural Analogs


Regioisomeric Advantage: 1,4,5,8- vs. 1,4,9,10-Anthracenetetrol as a Building Block for π-Conjugated Materials

The 1,4,5,8-substitution pattern enables oxidation to 1,4,5,8-anthracenetetrone, a planar diquinone with a reported crystal structure, confirming its suitability as a rigid, π-conjugated building block [1]. In contrast, 1,4,9,10-anthracenetetrol (leucoquinizarin) oxidizes to the well-known 1,4,9,10-anthracenetetrone, which adopts a different solid-state packing and is primarily used in supercapacitors and charge-transfer complexes [2]. The crystallographic flatness of 1,4,5,8-anthracenetetrone (largest out-of-plane deviation: 0.0385 Å for oxygen, 0.0183 Å for carbon) is a quantifiable structural parameter that directly impacts π-stacking in device fabrication [1].

Organic Electronics π-Conjugated Polymers Regioselective Oxidation

Synthetic Route Yield Comparison: Traditional Oxidation of 1,4,5,8-Anthracenetetrol vs. Alternative Tetramethoxy Route

The direct oxidation of 1,4,5,8-tetrahydroxyanthracene (target compound) using freshly prepared silver oxide to afford 1,4,5,8-anthracenetetrone was reported to give unsatisfactory yields in early work by Miller et al. [1]. The alternative route, employing 1,4,5,8-tetramethoxyanthracene and ceric ammonium nitrate (CAN), was initially reported at only 45% yield [1]. A newly optimized silica-supported CAN protocol improved the oxidation yield to quantitative crude recovery with 64% isolated yield after recrystallization, representing a significant improvement over the original tetrahydroxy oxidation route [1]. This illustrates that while the tetrol itself may be a challenging intermediate due to historical yield issues, it remains the key precursor to the most efficient modern route via the tetramethoxy derivative [2].

Synthetic Methodology Yield Optimization Process Chemistry

Predicted Physicochemical Property Differentiation: pKa and LogP of 1,4,5,8-Anthracenetetrol vs. Hydroxyanthracene Analogs

Computationally predicted properties highlight key differences between 1,4,5,8-anthracenetetrol and structurally related analogs. The predicted pKa of 10.08 ± 0.30 indicates relatively acidic phenolic protons compared to the pKa of 1,4-dihydroxyanthracene (~9.5–10.5 range for isolated hydroxyls) . The predicted LogP of 2.8154 places the compound in a moderate lipophilicity range, whereas the 1,4,5,8-tetramethoxy derivative is significantly more lipophilic due to methylation of all four hydroxyls . The topological polar surface area (TPSA) of 80.92 Ų is consistent with four hydroxyl contributions, distinguishing it from analogs with different hydroxyl counts .

Physicochemical Properties pKa Prediction Solubility

Preferred Application Scenarios for 1,4,5,8-Anthracenetetrol Based on Quantitative Differentiation Evidence


Synthesis of Planar π-Conjugated Building Blocks for Organic Electronics

Researchers developing π-conjugated small molecules or polymers requiring planar, rigid building blocks can confidently select 1,4,5,8-anthracenetetrol as a precursor to 1,4,5,8-anthracenetetrone. The crystal structure of the downstream tetrone confirms near-perfect planarity (out-of-plane deviations <0.04 Å), a critical parameter for efficient π-stacking in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. This structural certainty is absent for regioisomeric tetrones where crystal structures are not available.

Key Intermediate in the Synthesis of Mitoxantrone and Related Anthracenedione Anticancer Agents

For medicinal chemistry programs targeting anthracenedione-based DNA intercalators, 1,4,5,8-anthracenetetrol represents the reduced leuco form of the pharmacophoric 1,4,5,8-tetrahydroxyanthraquinone core [1]. The 5,8-hydroxyl groups on the final anthracenedione chromophore are essential for DNA minor groove interactions, as demonstrated by comparative studies of mitoxantrone analogs with altered hydroxylation patterns that show diminished DNA binding affinity [2]. Procurement of the correct tetrol precursor ensures synthetic fidelity to the clinically validated scaffold.

Development of Redox-Active Materials and Electrochemical Sensors

The reversible redox couple between 1,4,5,8-anthracenetetrol and 1,4,5,8-anthracenetetrone presents opportunities for electrochemical sensor development and redox-responsive materials [1]. The four-hydroxyl pattern provides higher electron-donating capacity compared to dihydroxyanthracene analogs, as reflected in the predicted pKa and electrochemical behavior. This redox activity can be exploited in stimuli-responsive polymers where the tetrol/tetrone interconversion modulates conductivity or optical properties [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The 1,4,5,8-tetrol substitution pattern provides a distinctive square planar arrangement of four oxygen donor atoms suitable for metal chelation. Unlike the 1,4,9,10-isomer, which predominantly chelates metals at the 9,10-quinone positions, the 1,4,5,8 pattern offers a different coordination geometry that can be exploited in the construction of novel metal-organic frameworks (MOFs) and coordination polymers with tailored pore geometries [1].

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